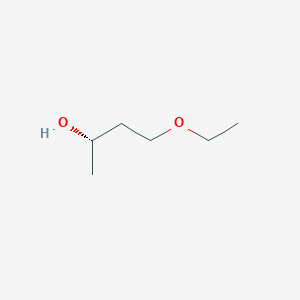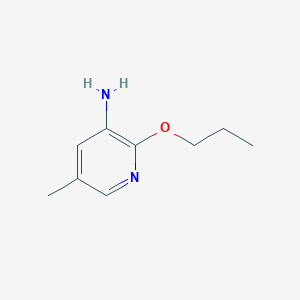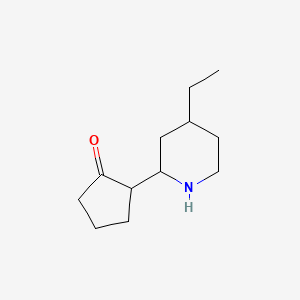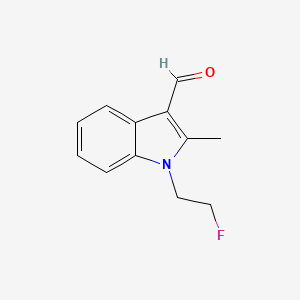
(2S)-4-Ethoxybutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Ethoxybutan-2-ol is an organic compound with the molecular formula C6H14O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Ethoxybutan-2-ol typically involves the reaction of ethyl magnesium bromide with (S)-2-butanone. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-ethoxy-2-butanone using a chiral catalyst to ensure the desired stereochemistry. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2S)-4-Ethoxybutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethoxy-2-butanone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 4-ethoxybutane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for deprotonation followed by the addition of an alkyl halide.
Major Products:
Oxidation: 4-ethoxy-2-butanone.
Reduction: 4-ethoxybutane.
Substitution: Various substituted butanols depending on the nucleophile used.
Scientific Research Applications
(2S)-4-Ethoxybutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a solvent in biochemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which (2S)-4-Ethoxybutan-2-ol exerts its effects depends on its interaction with specific molecular targets. In biochemical systems, it may act as a solvent, facilitating the dissolution and interaction of other molecules. Its chiral nature also allows it to interact selectively with other chiral molecules, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
(2R)-4-Ethoxybutan-2-ol: The enantiomer of (2S)-4-Ethoxybutan-2-ol, differing only in the spatial arrangement of atoms.
4-Ethoxy-2-butanone: The oxidized form of this compound.
4-Ethoxybutane: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties. This chiral nature makes it valuable in asymmetric synthesis and in applications where enantioselectivity is crucial.
Properties
Molecular Formula |
C6H14O2 |
|---|---|
Molecular Weight |
118.17 g/mol |
IUPAC Name |
(2S)-4-ethoxybutan-2-ol |
InChI |
InChI=1S/C6H14O2/c1-3-8-5-4-6(2)7/h6-7H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
PIYVGPKPVKCJMQ-LURJTMIESA-N |
Isomeric SMILES |
CCOCC[C@H](C)O |
Canonical SMILES |
CCOCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13305552.png)
![Methyl[(trimethylpyrimidin-2-YL)methyl]amine](/img/structure/B13305558.png)
amine](/img/structure/B13305559.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine](/img/structure/B13305565.png)
![1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene](/img/structure/B13305573.png)

amine](/img/structure/B13305588.png)
![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)

![2,5-Diazaspiro[3.5]nonane](/img/structure/B13305614.png)



